4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-

Physicochemical profiling Drug-likeness Quinazolinone SAR

4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (CAS 71476-98-7) is a fully synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with molecular formula C₂₂H₁₉N₃O₃ and a monoisotopic mass of 373.14264 Da. The compound belongs to the phenylamino quinazolinone subclass, bearing a 2-methyl substituent at C2 and a distinctive 2,4-dihydroxybenzyl-phenylamino moiety at N3.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
CAS No. 71476-98-7
Cat. No. B13770482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-
CAS71476-98-7
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1N(CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O3/c1-15-23-20-10-6-5-9-19(20)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-18(26)13-21(16)27/h2-13,26-27H,14H2,1H3
InChIKeyHKLWQIKZUPBRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (CAS 71476-98-7): Compound Identity and Procurement Baseline


4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (CAS 71476-98-7) is a fully synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative with molecular formula C₂₂H₁₉N₃O₃ and a monoisotopic mass of 373.14264 Da [1]. The compound belongs to the phenylamino quinazolinone subclass, bearing a 2-methyl substituent at C2 and a distinctive 2,4-dihydroxybenzyl-phenylamino moiety at N3. The quinazolin-4(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry, with 2,3-disubstituted derivatives reported to exhibit antitumor, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities across multiple target classes [2]. This specific substitution pattern—the combination of a 2,4-dihydroxybenzyl group tethered via a phenylamino linker at N3—distinguishes it from the broader quinazolinone family and creates a unique pharmacophoric profile relative to closely related analogs.

Why Generic Quinazolinone Substitution Fails: Structural Specificity of 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (CAS 71476-98-7)


Quinazolin-4(3H)-ones are not interchangeable scaffolds. Structure-activity relationship (SAR) studies on phenylamino quinazolinones have established that the position, number of substituents on the quinazoline ring, and the nature of the aromatic moiety at the 3-position critically govern target engagement and potency [1]. In the antioxidant quinazolinone series, the presence of at least one hydroxyl group in ortho or para position on the phenyl ring, combined with an ethylene or methylene linker to the quinazolinone core, is required for activity; compounds lacking these features are essentially inactive in DPPH, ABTS, and CUPRAC assays [2]. Simply substituting this compound (which carries a 2,4-dihydroxybenzyl group linked via a methylene spacer to a phenylamino bridge at N3) with a non-hydroxylated 3-phenylamino analog (CAS 1221-79-0, MW 251.28) or a regioisomeric 3-(2,5-dihydroxyphenyl) analog (CAS 61741-79-5, MW 268.27) eliminates the specific hydrogen-bond donor/acceptor topology and metal-coordination geometry that the 2,4-dihydroxybenzyl motif provides. The quantitative evidence below substantiates why generic replacement is scientifically unsound.

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (CAS 71476-98-7)


Molecular Weight and Topological Polar Surface Area Differentiation vs. the Non-Hydroxylated 3-Phenylamino Analog (CAS 1221-79-0)

The target compound (MW 373.4 Da, TPSA 76.4 Ų, XLogP3-AA 3.7, 2 H-bond donors, 5 H-bond acceptors) is structurally differentiated from the simplest 3-phenylamino analog 4(3H)-quinazolinone, 2-methyl-3-(phenylamino)- (CAS 1221-79-0; MW 251.28 Da, predicted TPSA ~46 Ų, pKa 0.91, 1 H-bond donor, 3 H-bond acceptors) [1]. The target compound adds a 2,4-dihydroxybenzyl substituent that increases molecular weight by 122.1 Da, introduces an additional hydrogen-bond donor, and expands the polar surface area by approximately 30 Ų. This shifts the compound from a low-TPSA, high-permeability profile toward a more balanced ADME space with enhanced aqueous solubility potential and additional hydrogen-bonding capacity for target engagement .

Physicochemical profiling Drug-likeness Quinazolinone SAR

Molecular Weight and Lipophilicity Differentiation vs. the 6,8-Dibromo Analog (CAS 71477-00-4)

The target compound (MW 373.4 Da, no halogen substituents) and its 6,8-dibromo analog (CAS 71477-00-4; MW 531.2 Da, containing two bromine atoms at positions 6 and 8 of the quinazolinone core) represent distinct points in the chemical space around this scaffold. The dibromo substitution increases molecular weight by 157.8 Da and substantially elevates lipophilicity and polarizability due to the heavy atom effect of bromine. This alters both the compound's pharmacokinetic profile and its potential for non-specific protein binding. In quinazolinone-based kinase inhibitor programs, halogen substitution at the 6- and 8-positions has been shown to modulate target selectivity and metabolic stability, making the non-halogenated compound a preferred starting point for programs where halogen-independent pharmacology is desired [1].

Halogen effects Lead optimization Quinazolinone library design

Class-Level Evidence: 2,4-Dihydroxy Substitution Pattern Enables Metal-Chelating and Antioxidant Activity Absent in Non-Hydroxylated Quinazolinone Analogs

Systematic SAR evaluation of 2-substituted quinazolin-4(3H)-ones demonstrated that the presence of at least one hydroxyl group in the ortho or para position on the pendant phenyl ring is a prerequisite for measurable antioxidant activity in DPPH, ABTS, and CUPRAC assays. Critically, derivatives bearing two hydroxyl groups in the ortho position on the phenyl ring exhibited metal-chelating properties in addition to radical-scavenging activity, whereas non-hydroxylated or mono-methoxy analogs were inactive across all three assay platforms [1]. The target compound incorporates a 2,4-dihydroxybenzyl motif—with hydroxyl groups at both ortho and para positions relative to the methylene linker—that is structurally analogous to the metal-chelating dihydroxyphenyl pharmacophore validated in this study. By contrast, the non-hydroxylated analog CAS 1221-79-0 lacks any phenolic hydroxyl group and is therefore predicted to be devoid of both antioxidant and metal-chelating capacity .

Metal chelation Antioxidant pharmacophore Quinazolinone SAR

Class-Level Evidence: Phenylamino Quinazolinone Scaffold Validated as Tyrosinase Inhibitor Pharmacophore with Quantitative Benchmarking Against Kojic Acid

A series of novel phenylamino quinazolinone derivatives were designed, synthesized, and evaluated as tyrosinase inhibitors. The most potent derivative in that series, compound 9r, exhibited an IC₅₀ of 17.02 ± 1.66 µM against mushroom tyrosinase, which is 1.62-fold more potent than the positive control kojic acid (IC₅₀ 27.56 ± 1.27 µM). Kinetic analysis established that 9r acts via a competitive inhibition mechanism with a Kᵢ value of 14.87 µM. Molecular dynamics simulations confirmed the stability of the 9r-tyrosinase complex over simulation time [1]. The target compound (CAS 71476-98-7) shares the core phenylamino quinazolinone scaffold with the 9r series but differs in its N3 substitution pattern—bearing a 2,4-dihydroxybenzyl-phenylamino moiety rather than the acetamide-linked phenyl groups of 9r. While no direct tyrosinase data exist for the target compound, the scaffold class has been validated for this target, and the additional 2,4-dihydroxybenzyl group introduces a catechol-like motif that, in principle, could coordinate the dicopper active site of tyrosinase analogously to kojic acid [2].

Tyrosinase inhibition Phenylamino quinazolinone Enzyme kinetics

Structural Differentiation from Histamine H1-Receptor Blocker Quinazolinones: Substitution at N3 Determines Target Selectivity

A distinct subclass of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones was developed as histamine H1-receptor blockers, with compound 5 achieving an IC₅₀ of 0.22 × 10³ ng/mL on isolated guinea pig ileum—four times more potent than chlorpheniramine maleate (IC₅₀ 1 × 10³ ng/mL), while producing only 8% sedation compared to 32% for the standard [1]. The target compound diverges from this series in two critical structural features: (i) it carries a phenylamino linker at N3 rather than a methylamino linker, and (ii) it bears the 2,4-dihydroxybenzyl substituent. The H1-blocker SAR demonstrated that the N3-methylamino linker and the specific substitution on the terminal amine are essential for H1 receptor engagement. The target compound's N3-phenylamino-2,4-dihydroxybenzyl architecture directs it into a different chemical biology space—more closely related to the tyrosinase-inhibitory and metal-chelating phenylamino quinazolinones than to the H1-antihistaminic series [2].

Histamine H1 receptor Quinazolinone pharmacophore Target selectivity

Crystallographic Validation of the Quinazolin-4(3H)-one Core Geometry: The 2,4-Dihydroxybenzylideneamino Analog Provides a Structural Baseline for the Target Compound

The crystal structure of 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one (COD entry 1573728; C₁₆H₁₃N₃O₃) has been deposited in the Crystallography Open Database, determined at 294.98 K with CuKα radiation (λ = 1.54184 Å). The structure refined to R = 0.0535 (all reflections) and wR = 0.1192 for significantly intense reflections, in the monoclinic space group P 1 21/n 1 with unit cell parameters a = 3.9386 Å, b = 29.5669 Å, c = 11.7999 Å, β = 96.592° [1]. This Schiff-base analog differs from the target compound by having a methylideneamino linker (C=N) rather than the saturated methylene-phenylamino (CH₂–N(Ph)) linker at N3, and lacks the N-phenyl ring. Nevertheless, it provides the only publicly available crystallographic evidence of how the 2,4-dihydroxyphenyl fragment orients relative to the quinazolinone core. The dihedral angle between the hydroxyphenyl ring and the quinazolinone plane, the hydrogen-bonding network involving the 2-OH and 4-OH groups, and the overall molecular packing can inform docking studies and co-crystallization efforts for the target compound [2].

X-ray crystallography Quinazolinone conformation Structure-based design

Recommended Application Scenarios for 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (CAS 71476-98-7) Based on Evidence Profile


Metalloenzyme Inhibitor Screening: Tyrosinase and Copper-Dependent Enzyme Panels

The target compound's 2,4-dihydroxybenzyl motif, combined with the phenylamino quinazolinone scaffold validated as a tyrosinase-inhibitory pharmacophore (class benchmark IC₅₀ 17.02 µM for compound 9r vs. 27.56 µM for kojic acid) [1], positions it as a compelling candidate for metalloenzyme inhibitor screening. The ortho/para dihydroxy substitution pattern is structurally analogous to that shown to confer metal-chelating properties in quinazolinone antioxidants [2]. Screening should prioritize copper-dependent enzymes (tyrosinase, catechol oxidase, laccase) and may extend to other metalloenzymes where catechol-like chelation is mechanistically relevant. The absence of heavy halogen atoms eliminates crystallographic interference in co-structure determination.

Antioxidant and Metal-Chelation Probe in Oxidative Stress Models

Based on class-level SAR demonstrating that quinazolinones bearing ortho/para dihydroxy substitution on the pendant phenyl ring exhibit antioxidant activity in DPPH, ABTS, and CUPRAC assays, whereas non-hydroxylated analogs are inactive [2], the target compound is appropriate for evaluation as an antioxidant probe. The 2,4-dihydroxybenzyl group provides the requisite hydroxyl topology for radical scavenging and transition metal coordination. Comparative testing should include the non-hydroxylated analog (CAS 1221-79-0) as a negative control to isolate the contribution of the dihydroxybenzyl pharmacophore .

Quinazolinone SAR Library Expansion: N3 Phenylamino-Dihydroxybenzyl Subseries

The compound fills a specific gap in quinazolinone chemical libraries at the intersection of N3-phenylamino substitution and 2,4-dihydroxybenzyl derivatization. It is structurally distinct from the 2-substituted antioxidant quinazolinones characterized by Pele et al. (2021) [2] and from the N3-methylamino H1-blocker series of Alagarsamy (2004) [3]. For medicinal chemistry groups building focused quinazolinone libraries, this compound serves as a key intermediate between simple 3-phenylamino scaffolds and more elaborate 3-(substituted-amino) quinazolinones. The dibromo analog (CAS 71477-00-4) can be procured in parallel for head-to-head halogen-effect studies .

Structure-Based Drug Design: Docking Template Derived from COD 1573728

The crystallographically characterized Schiff-base analog (COD 1573728) provides a validated structural template for the 2,4-dihydroxyphenyl-quinazolinone geometry [4]. Computational chemists can use these coordinates to model the target compound's binding pose in silico prior to committing to synthesis or co-crystallization. The saturated methylene-phenylamino linker in the target compound introduces additional conformational flexibility (4 rotatable bonds) compared to the rigid methylideneamino linker in the crystal structure, which should be explicitly accounted for in molecular dynamics simulations.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.